

Commercial Suppliers of DL-Aspartic acid-13C4: A Technical Guide

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Compound of Interest

Compound Name: *DL-Aspartic acid-13C*

Cat. No.: *B160285*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for **DL-Aspartic acid-13C4**, a stable isotope-labeled racemic mixture of aspartic acid crucial for a variety of research applications, particularly in drug development and metabolic studies. This document details potential commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Introduction to DL-Aspartic acid-13C4

DL-Aspartic acid-13C4 is a specialized chemical compound where the four carbon atoms in the aspartic acid molecule are replaced with the heavy isotope carbon-13. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. This isotopic labeling makes the molecule readily distinguishable from its naturally abundant counterparts in biological systems when analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The use of stable isotope-labeled compounds like **DL-Aspartic acid-13C4** is instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. It also serves as an internal standard in quantitative bioanalysis and as a tracer to elucidate metabolic pathways.

Commercial Availability

Direct off-the-shelf commercial availability of **DL-Aspartic acid-13C4** is limited, with most major chemical suppliers primarily listing the L-enantiomer (L-Aspartic acid-13C4). However, several leading suppliers in the field of stable isotope-labeled compounds offer custom synthesis services and may have the capability to produce the DL-racemic mixture upon request. Researchers are advised to contact these suppliers directly to inquire about custom synthesis, pricing, and availability.

Below is a table summarizing potential commercial suppliers and their relevant offerings.

Supplier	Product Focus	Direct Listing for DL-Aspartic acid-13C4	Custom Synthesis	Contact Information
Cambridge Isotope Laboratories, Inc.	Stable isotope-labeled compounds for research.	Listed "DL- ASPARTIC ACID (4-13C, 99%)" ^[1]	Yes	Available on their website. ^{[2][3][4]} ^{[5][6]}
Sigma-Aldrich (Merck)	Broad range of chemicals and lab equipment.	Primarily lists L-Aspartic acid-13C4 and other labeled variants. ^[7]	Yes	Technical support and custom synthesis inquiries can be made through their website. ^[8] ^{[9][10]}
Thermo Fisher Scientific	Scientific instrumentation, reagents, and consumables.	Lists unlabeled DL-Aspartic acid and labeled L-Aspartic acid. ^[11] ^{[12][13][14][15]}	Yes	Inquiries can be directed to their technical support or sales departments. ^[16] ^{[17][18][19][20]}
Isotope Science / Alfa Chemistry	Isotope-labeled compounds.	Lists L-Aspartic acid-13C4.	Offers custom synthesis services. ^[21]	Contact information is available on their website.
MedchemExpress	Research chemicals and biochemicals.	Lists L-Aspartic acid-13C4 and L-Aspartic acid-13C4,15N. ^[22] ^[23]	Offers custom synthesis services.	Contact information is available on their website.

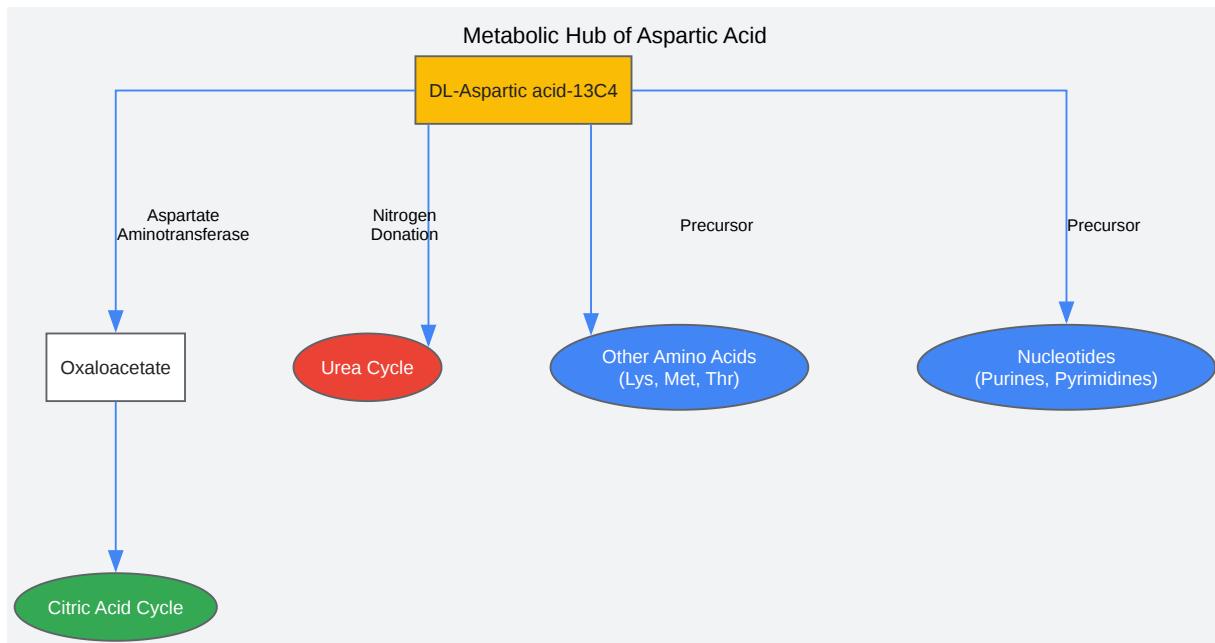
Key Biological Pathways and Roles of Aspartic Acid

Aspartic acid is a non-essential amino acid with diverse and critical roles in cellular metabolism and signaling. Understanding these pathways is essential for designing and interpreting experiments using **DL-Aspartic acid-13C4**.

Metabolic Pathways

Aspartate is a central metabolite in several key pathways:

- Citric Acid Cycle (Krebs Cycle): Aspartate is readily interconverted with oxaloacetate, a key intermediate in the citric acid cycle, through the action of aspartate aminotransferase.
- Urea Cycle: Aspartate donates a nitrogen atom in the urea cycle for the detoxification of ammonia.
- Amino Acid Synthesis: In microorganisms and plants, aspartate is the precursor to several other amino acids, including lysine, methionine, and threonine.
- Nucleotide Synthesis: The nitrogen atom from aspartate is incorporated into purines and pyrimidines during their biosynthesis.



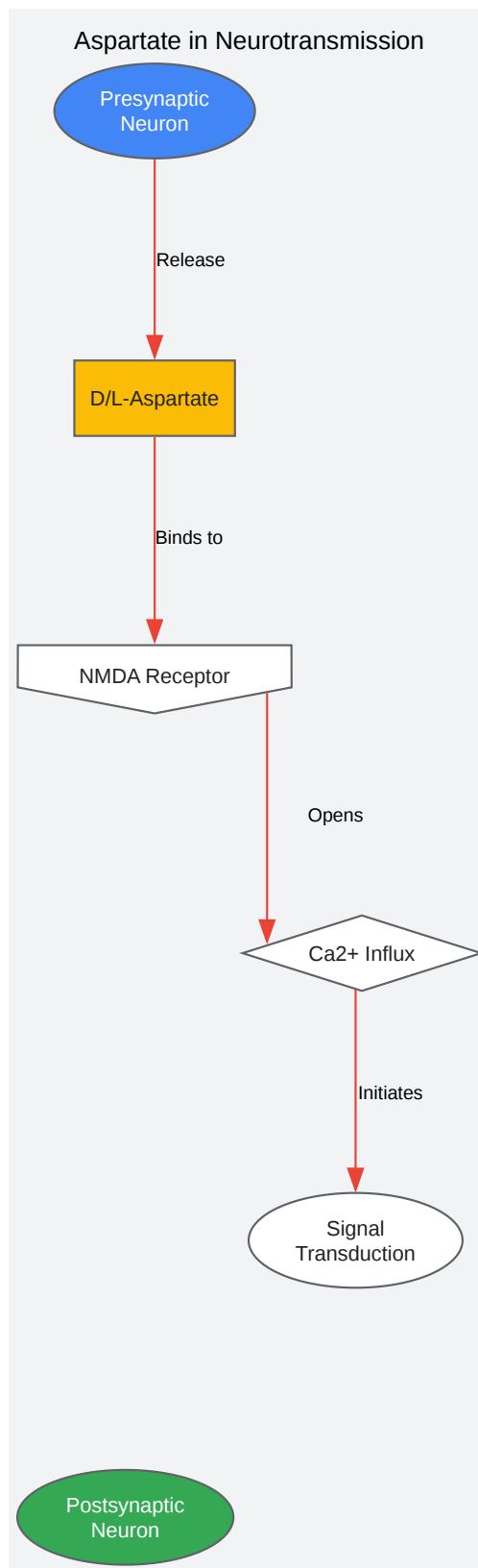
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Metabolic pathways involving Aspartic Acid.

Signaling Pathways

Both D- and L-aspartate have roles in cellular signaling, particularly in the nervous system.

- Neurotransmission: L-Aspartate and, to a lesser extent, D-aspartate act as excitatory neurotransmitters by activating N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors.
- Neuromodulation: D-Aspartate is involved in the regulation of hormone release and neurogenesis.



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Role of Aspartate in synaptic signaling.

Experimental Protocols

The following are generalized protocols for the use of **DL-Aspartic acid-13C4** in common research applications. Specific experimental conditions may need to be optimized based on the biological system and analytical instrumentation.

Metabolic Labeling and Sample Preparation for Mass Spectrometry

This protocol describes the *in vitro* labeling of cells with **DL-Aspartic acid-13C4** for metabolic flux analysis.

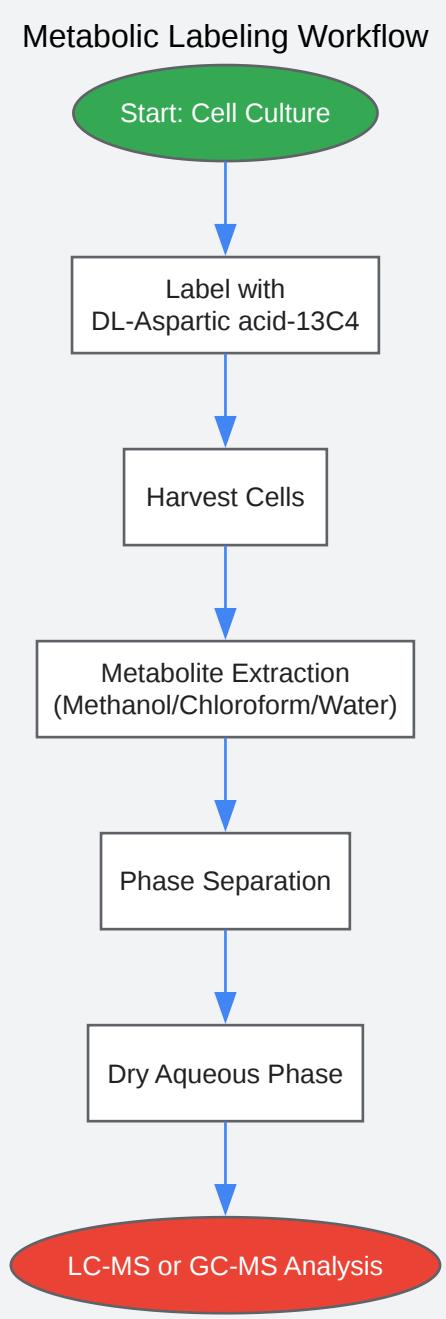
Materials:

- Cell culture medium deficient in aspartic acid
- **DL-Aspartic acid-13C4**
- Cultured cells of interest
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Methanol, ice-cold
- Chloroform, ice-cold
- Water, ice-cold
- Centrifuge
- Lyophilizer or vacuum concentrator

Methodology:

- Cell Culture: Culture cells in standard medium to the desired confluence.

- Labeling: Replace the standard medium with the aspartic acid-deficient medium supplemented with a known concentration of **DL-Aspartic acid-13C4**. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
- Cell Harvest: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
- Metabolite Extraction:
 - Add ice-cold methanol to the cells and scrape them from the culture dish.
 - Transfer the cell suspension to a microcentrifuge tube.
 - Add ice-cold chloroform and water in a ratio that results in a biphasic mixture (e.g., 1:1:1 methanol:chloroform:water).
 - Vortex thoroughly and centrifuge at high speed to separate the polar (aqueous) and non-polar (organic) phases.
- Sample Preparation for MS:
 - Carefully collect the aqueous phase containing the polar metabolites, including the labeled aspartic acid.
 - Dry the extract using a lyophilizer or vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.



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Workflow for metabolic labeling experiments.

In Vivo Administration and Biofluid Analysis for Pharmacokinetic Studies

This protocol outlines a general procedure for an animal study to assess the pharmacokinetics of a compound using **DL-Aspartic acid-13C4** as a tracer.

Materials:

- Test compound
- **DL-Aspartic acid-13C4**
- Experimental animals (e.g., mice, rats)
- Vehicle for dosing (e.g., saline, corn oil)
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Urine collection apparatus (e.g., metabolic cages)
- Tissue homogenization equipment
- Protein precipitation solvent (e.g., acetonitrile)
- Centrifuge
- LC-MS/MS system

Methodology:

- Dosing: Co-administer the test compound and a known amount of **DL-Aspartic acid-13C4** to the experimental animals via the desired route (e.g., oral gavage, intravenous injection).
- Sample Collection:
 - Blood: Collect blood samples at predetermined time points post-dosing. Process the blood to obtain plasma or serum.
 - Urine and Feces: House animals in metabolic cages to collect urine and feces over specified intervals.
 - Tissues: At the end of the study, euthanize the animals and collect tissues of interest.
- Sample Processing:

- Plasma/Serum: Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge. Collect the supernatant.
- Urine: Centrifuge to remove any particulate matter.
- Tissues: Homogenize the tissues in a suitable buffer, followed by protein precipitation.
- LC-MS/MS Analysis:
 - Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentrations of the parent compound and its metabolites, as well as the labeled aspartic acid and its potential metabolic products, in the biological matrices.
 - Use the data to determine pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and clearance.

Conclusion

DL-Aspartic acid-13C4 is a valuable tool for researchers in drug development and metabolic research. While not as readily available as its L-enantiomer, it can likely be obtained through custom synthesis from reputable suppliers. The experimental protocols and pathway information provided in this guide offer a foundation for the effective use of this stable isotope-labeled compound in elucidating the complex biological roles of aspartic acid and the fate of xenobiotics in biological systems. Researchers are encouraged to consult with the technical support of the suppliers for specific inquiries regarding synthesis and application.

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